molecular formula C37H42F2N8O4 B3093611 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1246391-73-0

4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B3093611
CAS No.: 1246391-73-0
M. Wt: 700.8 g/mol
InChI Key: RAGOYPUPXAKGKH-NTAUFNCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereoisomer of the antifungal drug posaconazole, distinguished by its (3S,5S) configuration in the tetrahydrofuran moiety and (2S,3S) stereochemistry in the hydroxypentyl side chain . Its molecular formula is C₃₇H₄₂F₂N₈O₄ (MW: 700.78 g/mol), featuring a triazole core, a difluorophenyl group, a piperazine linker, and a hydroxypentyl substituent. It is synthesized via stereospecific routes involving chiral resolution and multi-step condensation reactions .

Properties

IUPAC Name

4-[4-[4-[4-[[(3S,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35-,37+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGOYPUPXAKGKH-NTAUFNCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5C[C@@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F2N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246391-73-0
Record name Posaconazole, all-(S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246391730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POSACONAZOLE, ALL-(S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW6B6CX7QN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Posaconazole, all-(S)-, are observed over time. It has a long half-life, allowing for prolonged activity against fungal cells.

Dosage Effects in Animal Models

In animal models, the effects of Posaconazole, all-(S)-, vary with dosage. At therapeutic doses, it effectively clears fungal infections. At high doses, it can cause adverse effects such as liver toxicity.

Subcellular Localization

Posaconazole, all-(S)-, does not have a specific subcellular localization. As a lipophilic compound, it can diffuse across cell membranes and distribute throughout the cell. Its primary site of action is the fungal cell membrane.

Biological Activity

The compound 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one is a complex triazole derivative with potential pharmacological applications. This article reviews its biological activity based on available literature and research findings.

The compound has the following characteristics:

  • Molecular Formula : C37H42F2N8O4
  • Molecular Weight : 700.78 g/mol
  • CAS Number : 2243785-99-9

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The presence of the triazole ring in this compound suggests it may exhibit similar activities. Research indicates that triazole compounds can inhibit fungal cytochrome P450 enzymes, leading to effective antifungal action while minimizing toxicity to human cells .

Antibacterial Activity

Studies have shown that various triazole derivatives possess significant antibacterial properties. For instance, triazole compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In particular, derivatives with piperazine moieties have been linked to enhanced antibacterial activity due to their ability to interact with bacterial enzymes .

Antioxidant Activity

The antioxidant potential of this compound can be inferred from the general properties of triazole derivatives. Many studies highlight the ability of triazoles to scavenge free radicals and protect against oxidative stress . This activity is particularly relevant in the context of cancer prevention and treatment.

Anticancer Activity

Research indicates that some triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to the one have shown activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components. The presence of substituents such as piperazine and difluorophenyl groups has been associated with enhanced bioactivity. Molecular docking studies suggest that these modifications improve binding affinity to biological targets .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Triazole AAntifungalCandida albicans0.5
Triazole BAntibacterialE. coli0.8
Triazole CAntioxidantN/AN/A
Triazole DAnticancerMCF-727.3

Case Studies

Several studies have explored the biological activities of triazole derivatives:

  • Antifungal Efficacy : A study demonstrated that a related triazole compound effectively inhibited fungal growth in vitro and showed promise in vivo for treating systemic fungal infections .
  • Anticancer Properties : Another investigation highlighted the cytotoxic effects of a series of triazoles against various cancer cell lines, emphasizing their potential as chemotherapeutic agents .
  • Antioxidative Mechanisms : Research into antioxidant properties revealed that certain structural modifications in triazoles significantly enhance their ability to neutralize reactive oxygen species (ROS), suggesting therapeutic applications in oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Key structural analogs include posaconazole , itraconazole , and halogen-substituted triazole derivatives (e.g., compounds 4 and 5 from ).

Compound Molecular Formula Key Substituents Stereochemistry Biological Activity
Target Compound C₃₇H₄₂F₂N₈O₄ (3S,5S)-tetrahydrofuran, (2S,3S)-hydroxyl Chiral impurity Antifungal (inferred)
Posaconazole C₃₇H₄₂F₂N₈O₄ (3R,5R)-tetrahydrofuran, (2S,3S)-hydroxyl FDA-approved Broad-spectrum antifungal
Itraconazole C₃₅H₃₈Cl₂N₈O₄ (2R,4S)-dioxolane, dichlorophenyl Chiral Antifungal, antiparasitic
Compound 4 () C₂₈H₂₀ClFN₆S Chlorophenyl, fluorophenyl Isostructural Structural model
  • Stereochemical Impact: The (3S,5S) configuration in the target compound vs.
  • Halogen Effects : Compounds 4 and 5 () demonstrate that replacing Cl with F preserves molecular conformation but modifies crystal packing, which could influence solubility and bioavailability .

Research Findings and Data

Antifungal Mechanism

Triazoles inhibit fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis. Posaconazole’s (3R,5R) configuration optimizes enzyme binding, while the target compound’s (3S,5S) orientation may reduce inhibitory potency .

Pharmacokinetics

  • Posaconazole : Oral bioavailability >90%, half-life ~35 hours .
  • Target Compound: No direct data, but stereochemical differences likely alter absorption and metabolism. Chiral HPLC analyses confirm enantiomeric purity is critical for activity .

Q & A

Q. Methodology :

Molecular Docking : Use AutoDock Vina to predict binding modes (e.g., similar to thiazole-triazole hybrids ).

Enzymatic Assays : Measure IC50 against target enzymes (e.g., CYP450 isoforms ).

Basic: What analytical techniques are recommended for purity assessment?

Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (error margin ≤0.4%) .
  • TGA/DSC : Detect solvent residues or polymorphic transitions .

Example: For a related pyrazole-triazole hybrid, HPLC-MS revealed 99.2% purity with a retention time of 6.8 min .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?

Answer: Potential causes and solutions:

  • Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites (e.g., hydroxypentane oxidation) .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>95% binding reduces free drug concentration) .
  • Formulation Adjustments : Switch from aqueous suspensions to lipid-based carriers for improved bioavailability .

Basic: What safety precautions are essential during handling?

Answer:

  • Storage : Store in airtight containers at -20°C (long-term) or 4°C (short-term) to prevent hydrolysis .
  • PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation (observed in triazole analogs ).
  • Waste Disposal : Neutralize with 10% NaOH before disposal to degrade reactive intermediates .

Advanced: How to characterize degradation products under stressed conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions .
  • LC-HRMS : Identify major degradation products (e.g., triazole ring opening or piperazine oxidation) .
  • Mechanistic Insights : Use DFT to predict degradation pathways (e.g., C-O bond cleavage in tetrahydrofuran ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.